1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid is an organic compound characterized by a trifluoromethyl group attached to a benzyl ring, which is further connected to a pyrazole ring containing a carboxylic acid functional group. This compound is notable for its potential applications in medicinal chemistry and material science, owing to its unique structural features and reactivity profile .
This compound can be synthesized through various chemical pathways, primarily involving the introduction of the trifluoromethyl group into the benzyl framework followed by the formation of the pyrazole structure. The synthesis often utilizes reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate in combination with other organic substrates .
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and utility in organic synthesis. It is classified under carboxylic acids due to the presence of the carboxyl group (-COOH) in its molecular structure .
The synthesis of 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid typically involves multiple synthetic steps:
The synthetic route may include:
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical transformations:
Common reagents and conditions for these reactions include:
The primary mechanism of action for 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with adenosine receptors, specifically the human A3 adenosine receptor (hA3 AR). The compound binds to this receptor, influencing various biochemical pathways related to neurotransmitter release and cellular signaling .
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
The strategic incorporation of both pyrazole and trifluoromethyl groups into medicinal chemistry scaffolds dates to late 20th-century efforts to enhance compound bioavailability and target specificity. Pyrazoles gained prominence through Knorr's 1883 discovery of their synthesis via 1,3-dicarbonyl-hydrazine condensations, yet the systematic exploration of fluorinated pyrazoles accelerated only with advances in fluorine chemistry in the 1980s–1990s [5] [9]. 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid itself entered scientific literature around the early 2000s, with CAS registry 752222-88-1 formally documented in 2004. Its initial applications centered on serving as a synthetic precursor for adenosine receptor ligands, particularly as researchers investigated structure-activity relationships (SAR) in purine and xanthine analogues .
A pivotal study by Federico et al. (2015) marked its transition into targeted bioactivity exploration. Researchers conjugated this pyrazole-carboxylic acid with pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) scaffolds, aiming to develop human A₂B adenosine receptor (AR) antagonists inspired by CVT 6975—a xanthine derivative bearing the same 1-(3-trifluoromethylbenzyl)-1H-pyrazol-4-yl moiety. Unexpectedly, while the parent xanthine exhibited potent A₂B AR antagonism (Ki < 50 nM), the PTP conjugates showed negligible A₂B activity but revealed nanomolar affinity (Ki = 11–85 nM) for the human A₃ adenosine receptor (hA₃ AR), demonstrating over 900-fold selectivity against other AR subtypes . This serendipitous discovery underscored the motif’s context-dependent bioactivity and cemented the compound’s role in selective receptor modulator design.
Table 1: Key Identifiers of 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic Acid
Property | Value | Source |
---|---|---|
CAS Registry Number | 752222-88-1 | [1] [2] |
Molecular Formula | C₁₂H₉F₃N₂O₂ | [1] |
Average Molecular Mass | 270.21 g/mol | [1] |
Monoisotopic Mass | 270.0616 Da | [1] |
MDL Number | MFCD09965729 | [2] |
SMILES Notation | O=C(C1=CN(CC2=CC=CC(C(F)(F)F)=C2)N=C1)O | [2] |
IUPAC Name | 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-pyrazole-4-carboxylic acid | [1] |
The 1-(3-(trifluoromethyl)benzyl)-1H-pyrazole unit functions as a multifunctional pharmacophore influencing ligand-receptor interactions through steric, electronic, and hydrophobic effects. Its significance in bioactive compound design stems from three key attributes:
Enhanced Binding Affinity and Selectivity: The trifluoromethyl (CF₃) group—with its high electronegativity, steric compactness (van der Waals radius ~1.32 Å), and strong lipophilicity (Hansch π = 0.88)—induces dipole moments and facilitates hydrophobic interactions within receptor pockets. In adenosine receptor ligands, molecular docking studies confirm that the 3-(trifluoromethyl)benzyl group penetrates deeply into subpockets of the hA₃ AR, forming van der Waals contacts and halogen bonds with residues like Asn250⁶·⁵⁵ and Leu90³·³³. This explains the nanomolar affinity (Ki = 11 nM) and exceptional selectivity (>9090-fold for A₁/A₃) observed in PTP derivatives incorporating this motif . Similarly, in kinase inhibitors, the motif enhances ATP-competitive binding by mimicking purine interactions.
Metabolic Stability and Pharmacokinetics: Fluorination, particularly trifluoromethylation, reduces oxidative metabolism by cytochrome P450 enzymes. The C–F bond’s high strength impedes hydroxylation, while the benzyl group’s substitution at the meta-position further shields it from rapid Phase I degradation. This prolongs plasma half-life and improves oral bioavailability in preclinical models, making derivatives like CVT 6975 (which shares the trifluoromethylbenzylpyrazole moiety) viable candidates for in vivo studies [5].
Versatility in Molecular Conjugation: The carboxylic acid group at C4 enables diverse derivatizations:
Table 2: Impact of Trifluoromethyl-Benzyl-Pyrazole Motif on Bioactivity
Biological Target | Compound Class | Effect | Key Finding |
---|---|---|---|
Human A₃ Adenosine Receptor | Pyrazolo-triazolo-pyrimidines | High affinity & selectivity | Ki = 11 nM; >9090-fold A₁/A₃ selectivity |
Influenza Neuraminidase | Pyrazole-carboxamides | Potent inhibition | IC₅₀ < 100 nM against H1N1 [8] |
VEGFR-2 Kinase | Pyrazolyl-quinoline hybrids | Antiangiogenic activity | IC₅₀ = 0.8 μM; HT-29 cell inhibition [8] |
Structural and Electronic Contributions:
Table 3: Synthetic Intermediates Derived from 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic Acid
Intermediate | Synthetic Route | Application | Yield |
---|---|---|---|
Ethyl 1-(3-(trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylate | Esterification (EtOH/H⁺) | Precursor for hydrazide synthesis | >90% [2] |
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carbohydrazide | Hydrazinolysis (N₂H₄/reflux) | Building block for triazolopyrimidines | Quantitative |
Acid Chloride Derivative | SOCl₂/thionyl chloride | Amide coupling | ~85% [5] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1